molecular formula C16H14N2O3 B5806884 N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No. B5806884
M. Wt: 282.29 g/mol
InChI Key: XLCBWPPYRIIXAF-UHFFFAOYSA-N
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Description

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A). It is a type of antidepressant drug that is used to treat depression and anxiety disorders. This compound has been studied extensively for its pharmacological properties and potential applications in scientific research.

Mechanism of Action

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide works by inhibiting the activity of MAO-A, an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting the activity of MAO-A, N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide increases the levels of these neurotransmitters in the brain, which can help to alleviate the symptoms of depression and anxiety.
Biochemical and Physiological Effects
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide in lab experiments is its specificity for MAO-A inhibition. It has been found to be more selective for MAO-A than other MAO inhibitors, which can help to minimize unwanted side effects. However, one limitation of using N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in the body.

Future Directions

There are several potential future directions for research on N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of depression and anxiety disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide and its potential applications in scientific research.

Synthesis Methods

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide can be synthesized using various methods. One of the most common methods involves the condensation of 5-methoxy-2-aminobenzoic acid with 3-bromoanisole, followed by acetylation with acetic anhydride. The resulting product is then purified and crystallized to obtain pure N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide.

Scientific Research Applications

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide has been widely used in scientific research for its pharmacological properties. It has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. It has also been investigated for its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10(19)17-12-5-3-4-11(8-12)16-18-14-9-13(20-2)6-7-15(14)21-16/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCBWPPYRIIXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide

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